molecular formula C19H26ClFN2O3S B11331686 {1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B11331686
M. Wt: 416.9 g/mol
InChI Key: HAZAVYOEWPYIGN-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chloro-6-fluorobenzene, which undergoes sulfonylation to form the methanesulfonyl derivative. This intermediate is then reacted with 4-methylpiperidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl derivatives and piperidine-based molecules, such as:

  • 1-[(2-BROMO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE
  • 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-ETHYLPIPERIDINE-1-CARBONYL)PIPERIDINE

Uniqueness

The uniqueness of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHYLPIPERIDINE-1-CARBONYL)PIPERIDINE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C19H26ClFN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H26ClFN2O3S/c1-14-5-9-22(10-6-14)19(24)15-7-11-23(12-8-15)27(25,26)13-16-17(20)3-2-4-18(16)21/h2-4,14-15H,5-13H2,1H3

InChI Key

HAZAVYOEWPYIGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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